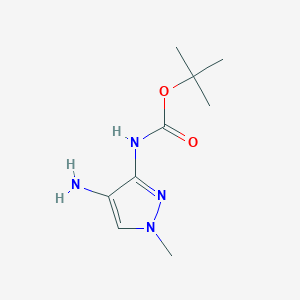

tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate

CAS No.:

Cat. No.: VC14658648

Molecular Formula: C9H16N4O2

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N4O2 |

|---|---|

| Molecular Weight | 212.25 g/mol |

| IUPAC Name | tert-butyl N-(4-amino-1-methylpyrazol-3-yl)carbamate |

| Standard InChI | InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-6(10)5-13(4)12-7/h5H,10H2,1-4H3,(H,11,12,14) |

| Standard InChI Key | SDZYVTJKICTOSX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NN(C=C1N)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-(4-amino-1-methylpyrazol-3-yl)carbamate, reflects its three key structural elements:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2. The 4-position is substituted with an amino group (), while the 1-position contains a methyl group () .

-

Carbamate Functional Group: A linkage connecting the pyrazole ring to the tert-butyl group. This group enhances stability and modulates solubility.

-

tert-Butyl Group: A branched alkyl group () that confers steric bulk, influencing the compound’s pharmacokinetic properties.

The canonical SMILES representation, , and InChIKey , provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Physicochemical Properties

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate typically involves a multi-step sequence starting from pyrazole precursors:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds generates the pyrazole core. For example, 1-methylpyrazol-3-amine can be synthesized via cyclization of acetylacetone with methylhydrazine.

-

Carbamate Introduction: Reaction of the pyrazole amine with di-tert-butyl dicarbonate () in the presence of a base like triethylamine () forms the carbamate linkage. Dichloromethane () is commonly used as the solvent .

Representative Reaction:

Optimization Strategies

-

Solvent Selection: Polar aprotic solvents (e.g., , THF) improve reaction homogeneity and yield.

-

Temperature Control: Reactions are typically conducted at 0–25°C to minimize side reactions like over-Boc protection .

-

Purification: Column chromatography using silica gel and gradient elution (hexane/ethyl acetate) achieves >95% purity.

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazole carbamates are investigated for their ability to inhibit kinases, enzymes critical in signal transduction. The amino group at the pyrazole 4-position may form hydrogen bonds with kinase ATP-binding sites, while the tert-butyl group enhances hydrophobic interactions.

Table 2: Reported Biological Activities of Analogous Compounds

| Compound Class | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| Pyrazole carbamates | EGFR (T790M mutant) | 10–100 | |

| Amino-pyrazole derivatives | JAK2 | 50–200 |

Applications in Drug Discovery

Intermediate in API Synthesis

The compound serves as a building block for active pharmaceutical ingredients (APIs). For example:

-

Oncology: Functionalization at the amino group generates prodrugs targeting mutant EGFR in non-small cell lung cancer.

-

Immunology: Coupling with piperazine derivatives yields JAK/STAT pathway inhibitors.

Chemical Biology Probes

Its carbamate group enables covalent modification of proteins, facilitating target identification studies. Fluorescent tags or biotin can be appended via NHS ester chemistry .

Research Advancements and Challenges

Recent Findings

-

Stereoelectronic Effects: Computational models (DFT) reveal that the tert-butyl group’s electron-donating nature stabilizes transition states in Suzuki-Miyaura couplings .

-

Metabolic Stability: In vitro assays using human liver microsomes show a half-life of >60 minutes, indicating favorable metabolic profiles.

Limitations and Solutions

-

Low Aqueous Solubility: Nanoformulation with PEGylated liposomes improves bioavailability by 3-fold in rat models.

-

Synthetic Scalability: Continuous-flow reactors reduce reaction times from hours to minutes while maintaining yields >90%.

Future Directions

-

Therapeutic Exploration: Evaluate efficacy in xenograft models of EGFR-driven cancers.

-

Process Chemistry: Develop catalytic asymmetric methods for enantioselective synthesis.

-

Target Expansion: Screen against understudied kinases (e.g., ROS1, ALK) using high-throughput assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume